(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482643
InChI: InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

CAS No.:

Cat. No.: VC17482643

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile
Standard InChI InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1
Standard InChI Key XAALMFFPWWJBDJ-JTQLQIEISA-N
Isomeric SMILES COC1=CC(=C(C=C1)OC)[C@H](CC#N)N
Canonical SMILES COC1=CC(=C(C=C1)OC)C(CC#N)N

Introduction

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is an organic compound belonging to the class of amino nitriles. It features a complex structure that includes an amino group (-NH2), a nitrile group (-C≡N), and a dimethoxy-substituted aromatic ring. This compound is of significant interest in various fields of research due to its potential biological activity and utility as a synthetic intermediate .

Synthesis

The synthesis of (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves a multi-step organic reaction process. It often begins with 2,5-dimethoxybenzaldehyde as a precursor. Industrial production is optimized for high yield and purity using continuous flow reactors and advanced purification techniques.

Synthesis Steps Overview

  • Starting Material: 2,5-dimethoxybenzaldehyde.

  • Reaction Conditions: Multi-step process involving various organic reactions.

  • Purification: Advanced techniques to ensure high purity.

Biological Activity and Applications

(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile exhibits potential biological activity through interactions with enzymes or receptors. These interactions can alter the activity of biological targets, leading to various biological effects. The compound is of interest in pharmaceutical research due to its structural features and potential as a synthetic intermediate.

Research Findings and Future Directions

Research on (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile highlights its potential in medicinal chemistry. The compound's unique structural features make it a valuable candidate for further studies aimed at optimizing its biological activity. Future research directions may include exploring its interactions with specific biological targets and developing derivatives with enhanced therapeutic properties.

Future Research Directions

  • Biological Target Interactions: Investigate specific interactions with enzymes or receptors.

  • Derivative Development: Design and synthesize derivatives with improved biological activity.

Comparison with Similar Compounds

Compounds similar to (3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile, such as (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile, share structural similarities but may exhibit different biological activities due to variations in stereochemistry and substitution patterns.

Comparison Table

Compound NameStructural FeaturesBiological Activity
(3S)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrileDimethoxyphenyl, amino, nitrile groupsPotential biological activity through enzyme/receptor interactions
(3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrileSimilar structure with different substitution patternExhibits potential as a biochemical probe

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